1,2-Oxazol-3-OL

Description

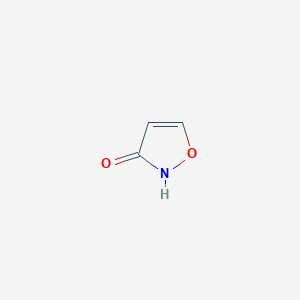

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSTELFLYZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5777-20-8 | |

| Record name | 1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Hydroxyisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-hydroxyisoxazole, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes the available spectroscopic data and provides detailed experimental protocols for the key analytical techniques used to characterize this molecule.

Introduction to 3-Hydroxyisoxazole

3-Hydroxyisoxazole (also known as 3(2H)-isoxazolone) is a five-membered heterocyclic organic compound with the chemical formula C₃H₃NO₂.[1][2] Its structure is of significant interest due to the potential for tautomerism, existing in equilibrium between the hydroxy form and the keto form (3(2H)-isoxazolone). Theoretical studies have indicated that the 3-hydroxy tautomer is the more stable and predominant form in both the gas phase and in aqueous solution. This structural feature is crucial for the interpretation of its spectroscopic data.

Spectroscopic Data

Due to the reactive nature and potential for tautomerism, obtaining a complete and unambiguous set of experimental spectroscopic data for the parent 3-hydroxyisoxazole can be challenging. Much of the available data comes from studies on its derivatives. This section compiles and presents the expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-hydroxyisoxazole and confirming its predominant tautomeric form.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons on the isoxazole ring are expected to appear as distinct signals. Due to the tautomerism, the position of the hydroxyl proton can vary and may be observed as a broad singlet. The chemical shifts are influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the isoxazole ring are characteristic of the heterocyclic environment.

Table 1: Predicted and Representative NMR Spectroscopic Data for the Isoxazole Ring System

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 6.0 - 8.5 | Chemical shifts for protons on the isoxazole ring can vary significantly based on substitution. |

| ¹³C | C3: 155 - 165 | The chemical shift of C3 is highly dependent on the tautomeric form. |

| C4: 95 - 110 | ||

| C5: 145 - 155 |

Note: The data presented is based on computational predictions and analysis of related isoxazole derivatives.[3][4] Experimental values for the unsubstituted 3-hydroxyisoxazole may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-hydroxyisoxazole. The spectrum is expected to show characteristic absorption bands for the O-H, C=N, and C=C bonds.

Table 2: Characteristic IR Absorption Bands for 3-Hydroxyisoxazole

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (keto tautomer) | 1700 - 1750 | Strong (if present) |

| C=N stretch | 1610 - 1680 | Medium |

| C=C stretch | 1450 - 1600 | Medium |

| N-O stretch | 1100 - 1200 | Medium |

Note: The presence and intensity of the C=O stretching band can provide insights into the keto-enol tautomeric equilibrium under the experimental conditions.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring, being a conjugated system, is expected to exhibit absorption in the UV region.

Table 3: Expected UV-Vis Absorption Data for 3-Hydroxyisoxazole

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol/Methanol | ~210 - 230 | Not Reported |

Note: The position and intensity of the absorption maximum can be influenced by the solvent and the substitution pattern on the isoxazole ring.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-hydroxyisoxazole. The molecular ion peak (M⁺) would confirm the molecular formula.

Table 4: Mass Spectrometry Data for 3-Hydroxyisoxazole

| Ion | m/z | Notes |

| [M]⁺ | 85.02 | Molecular ion |

| [M+H]⁺ | 86.03 | Protonated molecule |

Expected Fragmentation Pattern: The fragmentation of the isoxazole ring can proceed through various pathways, including the loss of CO, NO, and HCN, leading to characteristic fragment ions. The interpretation of these fragments helps in confirming the structure.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the spectroscopic characterization of 3-hydroxyisoxazole.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxyisoxazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts and the observation of the exchangeable hydroxyl proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.[10]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of 3-hydroxyisoxazole (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal. Then, acquire the sample spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 3-hydroxyisoxazole in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Data Acquisition: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

-

Data Processing: The instrument software will generate the absorption spectrum, plotting absorbance versus wavelength.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, while EI is a harder technique that can lead to more extensive fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

-

Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions at different m/z values.

Visualizations

Tautomerism of 3-Hydroxyisoxazole

The tautomeric equilibrium between the hydroxy and keto forms is a key characteristic of 3-hydroxyisoxazole.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 3-hydroxyisoxazole.

References

- 1. 3-hydroxy-isoxazole | 5777-20-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

Tautomerism in Isoxazol-3-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in isoxazol-3-ol and its derivatives. Isoxazol-3-ol, a key heterocyclic scaffold, is of significant interest in medicinal chemistry due to its role as a bioisostere for the carboxylic acid group and its presence in various neuroactive compounds. Understanding the tautomeric equilibrium of this scaffold is crucial for predicting its physicochemical properties, metabolic stability, and interaction with biological targets.

The Core of Tautomerism in Isoxazol-3-ol

Isoxazol-3-ol and its derivatives primarily exhibit a prototropic tautomerism, existing in equilibrium between two main forms: the hydroxy (enol) form (also referred to as the 'lactim' form) and the oxo (keto) form (or 'lactam' form). The equilibrium is influenced by a variety of factors including the electronic nature of substituents on the isoxazole ring, the polarity of the solvent, and temperature.

Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been instrumental in predicting the relative stabilities of these tautomers. In the gas phase, the hydroxy form of isoxazol-3-ol is predicted to be the more stable tautomer.[1][2] However, in aqueous solution, the equilibrium can be shifted. While for isoxazol-3-ol itself the enol form is still dominant in aqueous solution, for other related hydroxyisoxazoles, such as 5-hydroxyisoxazole, the oxo form is favored in polar solvents.[2][3]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is a critical parameter for understanding the behavior of isoxazol-3-ol derivatives. This equilibrium is quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The relative energies of the tautomers, often calculated using computational methods, provide a theoretical basis for predicting the dominant form.

Table 1: Calculated Relative Energies of Isoxazolone Tautomers in Different Media

| Derivative (Substituent at C3) | Tautomer | ΔE (gas phase) (kcal/mol) | ΔE (Chloroform) (kcal/mol) | ΔE (Ethanol) (kcal/mol) | ΔE (Water) (kcal/mol) |

| H | C-H (a) | 0.00 | 0.00 | 0.00 | 0.00 |

| N-H (b) | 2.58 | 1.89 | 1.80 | 1.78 | |

| O-H (c) | 8.23 | 8.35 | 8.32 | 8.31 | |

| CH3 | C-H (a) | 0.00 | 0.00 | 0.00 | 0.00 |

| N-H (b) | 3.44 | 2.77 | 2.64 | 2.64 | |

| O-H (c) | 6.68 | 6.68 | 6.67 | 6.67 | |

| C6H5 | C-H (a) | 0.00 | 0.00 | 0.00 | 0.00 |

| N-H (b) | 2.31 | 1.69 | 1.63 | 1.61 | |

| O-H (c) | 8.12 | 8.16 | 8.14 | 8.13 |

Data synthesized from computational studies on isoxazolone derivatives, which are structurally related to isoxazol-3-ol. Tautomers are designated as C-H, N-H, and O-H forms.[4][5] The C-H tautomer was found to be the most stable in these related systems.[4][5] The energy differences for tautomerization are influenced by the bulkiness of the substituents at position 3, with the trend in increasing energy values being C6H5 > CH3 > H.[4]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to experimentally investigate the tautomeric equilibrium of isoxazol-3-ol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] The different chemical environments of the nuclei in each tautomer give rise to distinct signals, and the ratio of the integrals of these signals can be used to determine the tautomeric ratio.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the isoxazol-3-ol derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O) to a final concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[7][8][9]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

-

Acquire the spectrum at a constant, known temperature, as temperature can affect the equilibrium.

-

-

Data Analysis:

-

Identify characteristic signals for each tautomer. For example, the vinyl proton of the hydroxy form and the methylene protons of the oxo form will have distinct chemical shifts.

-

Carefully integrate the signals corresponding to each tautomer.

-

Calculate the tautomeric ratio (KT = [oxo form]/[hydroxy form]) from the integral values, taking into account the number of protons giving rise to each signal.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state, allowing for the direct visualization of the dominant tautomeric form in the crystal lattice.[1][10]

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth:

-

Grow single crystals of the isoxazol-3-ol derivative of suitable quality (typically >0.1 mm in all dimensions).

-

Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened to find the optimal conditions.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data using least-squares methods. The positions of hydrogen atoms, which are crucial for identifying the tautomer, should be carefully determined from the difference electron density map or placed in calculated positions and refined.

-

-

Data Analysis:

-

Analyze the final refined structure to determine bond lengths and angles. The location of the proton (on the oxygen or nitrogen atom) will definitively identify the tautomeric form present in the solid state.

-

Computational Chemistry

Quantum chemical calculations are essential for complementing experimental data and providing a deeper understanding of the factors governing tautomerism.[11][12]

Protocol for DFT Calculations:

-

Structure Preparation:

-

Build the 3D structures of all possible tautomers of the isoxazol-3-ol derivative using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[13]

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Solvation Effects:

-

To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[13]

-

Optimize the geometry of each tautomer in the presence of the desired solvent.

-

-

Energy Calculation and Analysis:

-

Calculate the electronic energies (and Gibbs free energies) of the optimized structures of all tautomers in both the gas phase and in solution.

-

The relative energies of the tautomers can be used to predict the dominant form and the tautomeric equilibrium constant (KT).

-

Logical Workflow for Tautomerism Investigation

The following diagram illustrates a comprehensive workflow for the investigation of tautomerism in a novel isoxazol-3-ol derivative, integrating synthesis, experimental analysis, and computational modeling.

References

- 1. benchchem.com [benchchem.com]

- 2. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Quantum Chemical Approaches to Tautomerization in Molecules [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Density Functional Study of Solvent and Substitute Effects on the Tautomerism of 3-Hydroxy-1,2,4-Oxadiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Theoretical and Computational Deep Dive into 1,2-Oxazol-3-ol: A Guide for Researchers

Introduction: 1,2-Oxazol-3-ol, also known as 3-hydroxyisoxazole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structural and electronic properties, governed by a fascinating tautomeric equilibrium, are of significant interest for designing novel therapeutic agents. This technical guide provides an in-depth analysis of the theoretical and computational studies of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into its tautomeric forms, computational methodologies for its study, and its spectroscopic characteristics, presenting quantitative data in structured tables and visualizing key concepts through diagrams.

Tautomerism in this compound

A central feature of this compound is its existence in a state of tautomeric equilibrium, involving three primary forms: the aromatic hydroxy form (OH-form), the amide-like NH-form, and the keto-form (CH-form). Understanding the relative stability and interconversion of these tautomers is crucial for predicting the molecule's reactivity and its interactions with biological targets.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating this tautomerism. Research on related isoxazolone systems consistently indicates that the CH-keto form is the most thermodynamically stable tautomer.

Computational Methodologies

The investigation of this compound's properties heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as the most common and reliable method for these studies, balancing computational cost with accuracy.

Geometry Optimization and Energy Calculations

A typical computational protocol involves geometry optimization of the different tautomers to find their lowest energy conformations. This is followed by frequency calculations to confirm that these structures are true minima on the potential energy surface (absence of imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Protocol:

-

Initial Structure Generation: Create 3D structures for each tautomer (OH, NH, CH).

-

Geometry Optimization: Perform geometry optimization using a DFT functional, commonly B3LYP, paired with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometries and relative energies for similar heterocyclic systems.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis on the optimized geometries. This step confirms the nature of the stationary point and provides thermodynamic data.

-

Relative Energy Calculation: The relative energies of the tautomers are determined by comparing their total electronic energies, often corrected with ZPVE.

Studies on analogous systems like 3-hydroxybenzo[d]isoxazole have successfully used the B3LYP/6-311++G(2d,p) level of theory to determine optimized geometries and relative stabilities of its keto and enol tautomers[1]. Similarly, investigations into substituted isoxazolones have employed the B3LYP/6-31++G(2d,2p) method to establish the CH-tautomer as the most energetically favored form[2].

Structural and Spectroscopic Data

Calculated Geometric Parameters

The tables below are illustrative of the expected bond lengths and angles for the tautomers of this compound, based on DFT calculations of analogous structures.

Table 1: Predicted Bond Lengths (Å) for this compound Tautomers

| Bond | OH-Form (enolic) | CH-Form (keto) | NH-Form (amide) |

|---|---|---|---|

| O1-N2 | ~1.40 | ~1.45 | ~1.42 |

| N2-C3 | ~1.31 | ~1.39 | ~1.33 |

| C3-C4 | ~1.42 | ~1.50 | ~1.48 |

| C4-C5 | ~1.36 | ~1.35 | ~1.45 |

| C5-O1 | ~1.34 | ~1.38 | ~1.36 |

| C3=O | - | ~1.21 | - |

| C3-OH | ~1.33 | - | - |

| N2-H | - | ~1.01 | - |

| C5-H | ~1.08 | ~1.09 | - |

| N5-H | - | - | ~1.01 |

Table 2: Predicted Bond Angles (°) for this compound Tautomers

| Angle | OH-Form (enolic) | CH-Form (keto) | NH-Form (amide) |

|---|---|---|---|

| C5-O1-N2 | ~109 | ~108 | ~110 |

| O1-N2-C3 | ~105 | ~112 | ~108 |

| N2-C3-C4 | ~112 | ~108 | ~111 |

| C3-C4-C5 | ~103 | ~110 | ~105 |

| C4-C5-O1 | ~111 | ~111 | ~106 |

Spectroscopic Signatures

Vibrational Spectroscopy (FTIR): The calculated vibrational spectra are crucial for interpreting experimental FTIR data. The most stable keto (CH) form is expected to show a prominent carbonyl (C=O) stretching frequency. For the benzo[d]isoxazol-3[2H]-one analogue, this carbonyl peak appears experimentally at 1774.95 cm⁻¹[1]. The NH-form would be characterized by an N-H stretching vibration, typically observed above 3000 cm⁻¹. The OH-form would exhibit a characteristic O-H stretching band.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) (Illustrative)

| Tautomer | Key Vibrational Mode | Expected Wavenumber Range |

|---|---|---|

| CH-Form | C=O stretch | 1700 - 1800 |

| N-H stretch | 3300 - 3500 | |

| NH-Form | C=N stretch | 1600 - 1650 |

| N-H stretch | 3200 - 3400 | |

| OH-Form | O-H stretch | 3500 - 3700 (free) |

| | C=N stretch | 1610 - 1660 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation and confirming the predominant tautomeric form in solution. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Experimental data from substituted isoxazoles show characteristic shifts that can be used for comparison. For example, in many 3,5-disubstituted isoxazoles, the proton at the C4 position (isoxazole-H) typically resonates as a singlet around 6.7-7.3 ppm[3][4]. The chemical shifts of the ring carbons (C3, C4, C5) are also distinct for each tautomer.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) (Illustrative)

| Tautomer | Atom | Expected ¹H Shift | Expected ¹³C Shift |

|---|---|---|---|

| CH-Form | C4-H | ~6.0 - 7.0 | ~95 - 105 |

| C5-H | ~4.5 - 5.5 | ~70 - 80 | |

| N-H | ~8.0 - 10.0 | - | |

| C3 | - | ~165 - 175 (C=O) | |

| OH-Form | C4-H | ~6.5 - 7.5 | ~100 - 110 |

| C5-H | ~8.0 - 8.5 | ~150 - 160 | |

| O-H | ~9.0 - 12.0 | - |

| | C3 | - | ~160 - 170 |

Applications in Drug Development

The insights gained from theoretical and computational studies of this compound are directly applicable to drug design and development. By understanding the stable tautomeric forms and their electronic properties (e.g., HOMO-LUMO gap, electrostatic potential), researchers can:

-

Predict Reactivity: Identify the most likely sites for metabolic transformation.

-

Design Bioisosteres: The isoxazolone ring can serve as a bioisosteric replacement for other functional groups, like carboxylic acids or other heterocyclic systems, to improve pharmacokinetic or pharmacodynamic properties.

-

Optimize Target Interactions: Knowledge of the molecule's shape, hydrogen bonding capabilities, and electrostatic surface potential allows for the rational design of derivatives with enhanced binding affinity to specific protein targets.

Conclusion

Theoretical and computational chemistry provides a powerful lens through which to examine the nuanced properties of this compound. DFT calculations are essential for determining the relative stabilities of its tautomers, predicting their geometric and electronic structures, and assigning their spectroscopic signatures. This in-depth understanding is not merely academic; it forms a critical foundation for the rational design of novel isoxazole-based therapeutics. By leveraging these computational tools, researchers can accelerate the discovery and optimization of drug candidates, ultimately contributing to the development of new and more effective medicines.

References

Unveiling the Solid-State Architecture of 3-Hydroxyisoxazole: A Technical Guide to its Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 3-hydroxyisoxazole, a key heterocyclic scaffold in medicinal chemistry. While a publicly available, fully determined crystal structure of the parent 3-hydroxyisoxazole is not readily accessible in common databases, this document leverages data from closely related derivatives to illuminate the anticipated structural features, intermolecular interactions, and the experimental workflows required for its analysis. This guide serves as a comprehensive resource for researchers engaged in the study of isoxazole-based compounds and their application in drug design and development.

Introduction to 3-Hydroxyisoxazole

3-Hydroxyisoxazole is a five-membered heterocyclic compound possessing both acidic and basic properties, making it a versatile building block in the synthesis of various biologically active molecules. Its derivatives have shown a wide range of pharmacological activities, including acting as inhibitors for enzymes like histone deacetylase 6 (HDAC6). A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Tautomerism of 3-Hydroxyisoxazole

In solution and in the solid state, 3-hydroxyisoxazole can exist in tautomeric forms. Quantum-chemical calculations on related structures suggest that the enol form (3-hydroxyisoxazole) is generally more stable than the keto tautomer (3(2H)-isoxazolone), a preference likely favored by the aromaticity of the isoxazole ring. This equilibrium is a critical consideration in its chemical reactivity and biological interactions.

Crystallographic Data of 3-Hydroxyisoxazole Derivatives

To provide insight into the expected crystal packing and molecular geometry of 3-hydroxyisoxazole, crystallographic data from two closely related derivatives are presented below. These derivatives, 3-hydroxy-5-phenylisoxazole and (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, offer valuable information on potential bond lengths, bond angles, and intermolecular interactions.

Table 1: Crystallographic Data for 3-Hydroxy-5-phenylisoxazole (β form)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.95 |

| b (Å) | 5.60 |

| c (Å) | 15.50 |

| β (°) | 98.5 |

| Volume (ų) | 769 |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles for 3-Hydroxy-5-phenylisoxazole (β form)

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-N(2) | 1.41 | C(5)-O(1)-N(2) | 108.0 |

| N(2)-C(3) | 1.32 | O(1)-N(2)-C(3) | 107.0 |

| C(3)-C(4) | 1.42 | N(2)-C(3)-C(4) | 114.0 |

| C(4)-C(5) | 1.35 | C(3)-C(4)-C(5) | 104.0 |

| C(5)-O(1) | 1.34 | C(4)-C(5)-O(1) | 107.0 |

| C(3)-O(6) | 1.32 | N(2)-C(3)-O(6) | 119.0 |

Table 3: Crystallographic Data for (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0935 (3) |

| b (Å) | 11.8392 (5) |

| c (Å) | 11.9547 (5) |

| β (°) | 98.397 (2) |

| Volume (ų) | 993.89 (7) |

| Z | 4 |

Table 4: Key Intermolecular Interactions in (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

| O—H···O Hydrogen Bond | O(3)—H(3)···O(1) | 2.70 |

| O—H···N Hydrogen Bond | O(3)—H(3)···N(1) | 2.85 |

| C—H···O Hydrogen Bond | C(5)—H(5)···O(2) | 3.28 |

| π–π Stacking | Intercentroid distance | 3.676 (1) |

The crystal structure of this derivative reveals significant intermolecular interactions, including O—H···O and O—H···N hydrogen bonds, which link molecules into layers. These layers are further connected by C—H···O hydrogen bonds, forming a three-dimensional framework. Additionally, offset π–π stacking interactions contribute to the crystal packing.[1]

Experimental Protocols

This section outlines the general methodologies for the synthesis, crystallization, and crystal structure determination of 3-hydroxyisoxazole, based on established procedures for related heterocyclic compounds.

Synthesis of 3-Hydroxyisoxazole

A common route to 3-hydroxyisoxazoles involves the reaction of β-keto esters with hydroxylamine. The following is a generalized protocol:

-

Reaction Setup : A solution of a suitable β-keto ester (e.g., ethyl acetoacetate) in an appropriate solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Hydroxylamine : An aqueous solution of hydroxylamine hydrochloride is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) and then added dropwise to the β-keto ester solution.

-

Reaction Conditions : The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.

-

Workup and Purification : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 3-hydroxyisoxazole.

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a widely used technique:

-

Solvent Selection : A solvent in which 3-hydroxyisoxazole has moderate solubility is chosen. This may involve screening various solvents or solvent mixtures.

-

Preparation of a Saturated Solution : The purified compound is dissolved in the selected solvent, with gentle heating if necessary, to form a saturated or near-saturated solution.

-

Slow Evaporation : The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting : Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction should form. These are then carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Data Processing : The collected diffraction intensities are processed to determine the unit cell parameters and space group. The raw data are corrected for various factors, including absorption.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizations

The following diagrams illustrate the molecular structure of 3-hydroxyisoxazole, a typical experimental workflow for its crystal structure analysis, and the key intermolecular interactions that may be observed.

Caption: Molecular structure of 3-hydroxyisoxazole.

Caption: Experimental workflow for crystal structure analysis.

Caption: Potential intermolecular interactions in 3-hydroxyisoxazole crystals.

Conclusion

The crystal structure analysis of 3-hydroxyisoxazole and its derivatives is a critical component in understanding their chemical behavior and biological activity. While a definitive crystal structure for the parent compound remains to be publicly reported, analysis of closely related structures provides a strong foundation for predicting its solid-state properties. The detailed experimental protocols and illustrative diagrams in this guide offer a comprehensive framework for researchers to pursue the crystallographic characterization of this important heterocyclic scaffold, thereby accelerating the discovery and development of new isoxazole-based pharmaceuticals.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,2-Oxazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,2-oxazol-3-ol, a core heterocyclic scaffold of significant interest in medicinal chemistry. The document details the primary synthetic routes developed in the late 19th and early 20th centuries, focusing on the seminal work of Claisen. Key methodologies, including the reaction of β-ketoesters and propiolic acid derivatives with hydroxylamine, are presented with detailed experimental protocols. The guide also addresses the tautomeric nature of the molecule and summarizes its key physicochemical properties in a structured format. Diagrams generated using the DOT language are included to illustrate the synthetic pathways, and a summary of quantitative data is provided for easy reference.

Introduction

The isoxazole ring system is a prominent feature in a multitude of biologically active compounds. The this compound core, in particular, serves as a crucial building block in the development of novel therapeutic agents. Understanding the historical context of its synthesis provides valuable insights into the fundamental chemistry of this important heterocycle. The discovery of isoxazoles is largely attributed to the pioneering work of Ludwig Claisen in the late 19th and early 20th centuries. His investigations into the reactions of β-dicarbonyl compounds with hydroxylamine laid the foundation for isoxazole chemistry. The first synthesis of the parent isoxazole was achieved by Claisen in 1903 through the oximation of propargylaldehyde acetal. This guide focuses on the early synthetic methods developed for the this compound moiety, providing a detailed look at the foundational chemistry that underpins modern synthetic strategies.

Physicochemical Properties of this compound

This compound, also known as isoxazol-3-ol or 3-hydroxyisoxazole, is a crystalline solid. It exists in tautomeric equilibrium with its keto form, 3(2H)-isoxazolone. This tautomerism is a key feature of its chemical behavior.

| Property | Value | Reference |

| CAS Number | 5777-20-8 | |

| Molecular Formula | C₃H₃NO₂ | |

| Molecular Weight | 85.06 g/mol | |

| Melting Point | 98-99 °C | |

| Boiling Point | 221.5 °C at 760 mmHg | |

| Appearance | Crystalline solid | |

| Tautomeric Form | Exists in equilibrium with 3(2H)-isoxazolone |

Historical Synthesis Methods

The historical synthesis of the this compound core is primarily rooted in the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. These methods, largely developed by Claisen and his contemporaries, remain fundamental to isoxazole chemistry.

The Claisen Isoxazole Synthesis: Reaction of β-Ketoesters with Hydroxylamine

The most significant historical method for the synthesis of 3-hydroxyisoxazoles is the condensation of β-ketoesters with hydroxylamine. This reaction, a cornerstone of the Claisen isoxazole synthesis, can, however, lead to the formation of two isomeric products: the desired 3-hydroxyisoxazole and the isomeric 5-isoxazolone. The regiochemical outcome of the reaction is influenced by the nature of the substituents on the β-ketoester and the pH of the reaction medium during work-up.

This protocol is adapted from the general principles of the Claisen isoxazole synthesis.

Materials:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide at 0 °C.

-

The solution of hydroxylamine is then added dropwise to a cooled solution of ethyl acetoacetate in ethanol.

-

The reaction mixture is stirred at room temperature for several hours to allow for the initial condensation and formation of an oxime intermediate.

-

The reaction is then carefully acidified with hydrochloric acid and heated to induce cyclization. The pH control at this stage is crucial to favor the formation of the 3-hydroxyisoxazole over the 5-isoxazolone isomer.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or distillation to yield 3-hydroxy-5-methylisoxazole.

Synthesis from Propiolic Acid Derivatives and Hydroxylamine

Another classical approach to the synthesis of the isoxazole ring involves the reaction of α,β-acetylenic carbonyl compounds with hydroxylamine. For the synthesis of this compound, propiolic acid or its esters serve as the three-carbon component. The reaction proceeds through the initial addition of hydroxylamine to the triple bond, followed by cyclization.

While a detailed historical protocol is scarce, the following outlines the general procedure.

Materials:

-

Propiolic acid or ethyl propiolate

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium carbonate or sodium hydroxide)

-

A suitable solvent (e.g., water or ethanol)

Procedure:

-

Hydroxylamine hydrochloride is reacted with a base to generate free hydroxylamine in situ.

-

Propiolic acid or its ester is added to the hydroxylamine solution.

-

The reaction mixture is heated to facilitate the addition and subsequent cyclization.

-

Upon completion of the reaction, the mixture is cooled and acidified.

-

The product, this compound, is then isolated by extraction and purified by crystallization.

Reaction Pathways and Mechanisms

The formation of this compound and its isomers from β-ketoesters and hydroxylamine involves a series of condensation and cyclization steps. The regioselectivity is a key aspect of this synthesis.

Caption: Pathway of the Claisen Isoxazole Synthesis.

The diagram above illustrates the two competing pathways in the Claisen isoxazole synthesis. The initial nucleophilic attack of hydroxylamine can occur at either the ketone or the ester carbonyl group of the β-ketoester. Attack at the more electrophilic ketone carbonyl leads to an oxime intermediate, which upon cyclization and dehydration, yields the desired 3-hydroxyisoxazole. Conversely, attack at the ester carbonyl can lead to an enamine-like intermediate, which cyclizes to form the isomeric 5-isoxazolone.

Conclusion

The discovery and historical synthesis of this compound are intrinsically linked to the foundational work of Ludwig Claisen and the development of isoxazole chemistry. The reaction of β-dicarbonyl compounds, particularly β-ketoesters, with hydroxylamine emerged as the primary and most studied historical route. While elegant in its conception, this method presents challenges in controlling the regioselectivity, often leading to a mixture of isomeric products. A thorough understanding of these classical synthetic pathways, their mechanisms, and their limitations is essential for modern chemists engaged in the design and synthesis of novel isoxazole-based compounds for pharmaceutical and other applications. The foundational principles established over a century ago continue to inform and inspire contemporary synthetic strategies.

Physical and chemical properties of isoxazol-3-ol

An In-depth Technical Guide to the Physical and Chemical Properties of Isoxazol-3-ol

Abstract

Isoxazol-3-ol is a five-membered heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial scaffold for the synthesis of a wide array of biologically active molecules and functions as a bioisostere for the carboxylic acid group. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoxazol-3-ol. Key aspects covered include its structural features, prominent tautomerism, spectroscopic signature, and fundamental reactivity. Furthermore, this document details standardized experimental protocols for its synthesis and purification, presents quantitative data in accessible tabular formats, and utilizes graphical visualizations to illustrate key chemical concepts and workflows, serving as an essential resource for professionals in the field.

Physical and Chemical Properties

Isoxazol-3-ol, also known by its tautomeric name 3(2H)-Isoxazolone, is a white to pale beige solid at room temperature.[1] Its heterocyclic structure, containing both oxygen and nitrogen atoms, imparts a polar nature, influencing its solubility and physical characteristics.[2]

Quantitative Data Summary

The fundamental physical and chemical properties of isoxazol-3-ol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NO₂ | [1][3][4] |

| Molecular Weight | 85.06 g/mol | [1][3][4] |

| Melting Point | 98-99 °C | [1] |

| Density (Predicted) | 1.296 g/cm³ | [1] |

| pKa (Predicted) | 12.56 ± 0.20 | [1] |

| Appearance | White to Pale Beige Solid | [1] |

| Solubility | Slightly soluble in Methanol and Chloroform (with heating) | [1] |

Structure and Spectroscopic Characterization

The chemical identity and purity of isoxazol-3-ol are established through its unique structural features and corresponding spectroscopic data.

Tautomerism

A critical chemical feature of isoxazol-3-ol is its existence in a tautomeric equilibrium with isoxazol-3(2H)-one.[1][4][5] This equilibrium between the aromatic alcohol (-ol) form and the non-aromatic ketone (-one) form is fundamental to its reactivity and biological interactions. The keto form is generally considered the more stable tautomer, particularly in the solid state.[6]

Caption: Tautomeric equilibrium of Isoxazol-3-ol.

Spectroscopic Data

The structural characterization of isoxazol-3-ol is typically accomplished using a combination of spectroscopic techniques. While specific spectra for the parent compound are not widely published, the expected spectral data, based on its structure and data from derivatives, are summarized below.[1][3][7]

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to the two protons on the isoxazole ring (C4-H and C5-H) and a broad, exchangeable signal for the N-H or O-H proton. |

| ¹³C NMR | Three distinct signals for the carbon atoms of the heterocyclic ring. The C3 carbon, bonded to both oxygen and nitrogen, is expected to be significantly deshielded. |

| IR Spectroscopy | A broad band in the 3200-3400 cm⁻¹ region (O-H/N-H stretch), a strong absorption around 1700 cm⁻¹ (C=O stretch from the keto tautomer), and bands in the 1500-1650 cm⁻¹ range (C=N and C=C stretching).[7] |

| Mass Spectrometry | A molecular ion peak ([M]⁺) at m/z = 85, corresponding to the molecular weight of C₃H₃NO₂. |

Synthesis and Reactivity

The synthesis of the isoxazole ring can be achieved through various chemical strategies, most commonly involving cycloaddition reactions or the cyclization of appropriately functionalized acyclic precursors.[2][8][9]

General Synthesis Workflow

A prevalent method for synthesizing the isoxazol-3-ol scaffold involves the base-catalyzed cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate. This precursor is readily prepared from ethyl cyanoacetate and a source of nitrous acid.[10] The general workflow is depicted below.

Caption: Generalized workflow for the synthesis of Isoxazol-3-ol.

Biological Activity and Applications

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[11] Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[12][13] Isoxazol-3-ol itself serves as a key building block for more complex molecules. For instance, derivatives of 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been investigated as potent GABA uptake inhibitors with potential anticonvulsant activity.[8] Its ability to act as a bioisostere for carboxylic acids makes it a valuable moiety in drug design to improve physicochemical properties and metabolic stability.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of isoxazol-3-ol.

Protocol: Synthesis of Isoxazol-3-ol

This protocol describes the synthesis via the cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate.

Materials:

-

Ethyl 2-cyano-2-(hydroxyimino)acetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, filtration apparatus.

Procedure:

-

Dissolution: Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask with stirring.

-

Cyclization: Heat the reaction mixture to reflux (approximately 100 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Acidification: Carefully acidify the cold reaction mixture to approximately pH 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol: Purification by Recrystallization

This general protocol is suitable for purifying the crude isoxazol-3-ol.

Materials:

-

Crude isoxazol-3-ol

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Erlenmeyer flasks, hot plate, filtration apparatus (Büchner funnel), filter paper.

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is a common choice.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur.

-

Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small portion of the ice-cold recrystallization solvent.

-

Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. The melting point can then be determined to assess purity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Isoxazol-3-ol is a structurally simple yet chemically versatile heterocyclic compound. Its key characteristics—notably its tautomeric nature, polarity, and function as a synthetic building block—make it a compound of high importance for researchers in organic synthesis and drug discovery. The information and protocols provided in this guide offer a foundational resource for the safe and effective handling, synthesis, and application of this valuable chemical entity.

References

- 1. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. benchchem.com [benchchem.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. ijpca.org [ijpca.org]

- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Hydroxyisoxazole Ring: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyisoxazole motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to act as a bioisosteric replacement for a carboxylic acid group have established it as a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the stability and reactivity of the 3-hydroxyisoxazole ring, supported by quantitative data, detailed experimental protocols, and visualizations of its role in biological pathways.

Physicochemical Properties

The 3-hydroxyisoxazole ring exists in a tautomeric equilibrium between the hydroxy (enol) and the oxo (keto) forms. Theoretical and experimental studies suggest that the 3-hydroxy tautomer is preferentially present in solution, a preference likely favored by the aromaticity of the enol form.[1][2] This equilibrium is a key determinant of the ring's reactivity and its interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO₂ | [3] |

| Molecular Weight | 85.06 g/mol | [3] |

| pKa | ~4-5 | [4] |

| Tautomerism | Exists as an equilibrium between the 3-hydroxy (enol) and 3(2H)-isoxazolone (keto) forms. The enol form is generally more stable. | [1][2] |

Stability of the 3-Hydroxyisoxazole Ring

The stability of the 3-hydroxyisoxazole ring is a critical consideration in drug design and development, as its integrity can be influenced by environmental factors such as pH and temperature. The N-O bond within the isoxazole ring is susceptible to cleavage, particularly under basic conditions, which can lead to ring-opening and loss of biological activity.

A notable example of this is the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring. Leflunomide undergoes a base-catalyzed ring opening to its active α-cyanoenol metabolite. The stability of the isoxazole ring in leflunomide has been quantitatively assessed, providing valuable insights into its degradation kinetics.

Table of Leflunomide Degradation Half-Life (t½)

| pH | Temperature (°C) | Half-Life (t½) (hours) |

| 4.0 | 25 | Stable |

| 7.4 | 25 | Stable |

| 10.0 | 25 | 6.0 |

| 4.0 | 37 | Stable |

| 7.4 | 37 | 7.4 |

| 10.0 | 37 | 1.2 |

Data extracted from a study on the pH and temperature stability of the isoxazole ring in leflunomide.

The degradation of another isoxazole derivative, N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone, was also found to follow pseudo-first-order kinetics in acidic aqueous solutions.[5] The degradation was faster at lower pH values, highlighting the influence of pH on the stability of the isoxazole core.[5]

Reactivity of the 3-Hydroxyisoxazole Ring

The reactivity of the 3-hydroxyisoxazole ring is characterized by its ambident nucleophilic nature and its susceptibility to electrophilic attack. The tautomeric equilibrium plays a crucial role in directing its reactivity.

Tautomerism and Ambident Nucleophilicity

The 3-hydroxyisoxazole anion can react with electrophiles at either the nitrogen (N-alkylation/acylation) or the oxygen (O-alkylation/acylation), leading to the formation of N-substituted 3(2H)-isoxazolones or 3-alkoxy/acyloxyisoxazoles, respectively. The regioselectivity of these reactions is influenced by the nature of the electrophile, the solvent, and the counter-ion.

References

- 1. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unica.it [iris.unica.it]

- 3. 3-hydroxy-isoxazole | 5777-20-8 [chemicalbook.com]

- 4. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]

- 5. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of theoretical and computational methodologies in the study of isoxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of quantum chemical calculations and their applications.

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The unique electronic and structural characteristics of the isoxazole ring make it a privileged structure in drug design, capable of engaging in various non-covalent interactions with biological targets.[4] Quantum chemical calculations have emerged as indispensable tools for elucidating the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles of isoxazole-containing compounds, thereby accelerating the drug discovery process.[5][6]

This technical guide delves into the core principles and practical applications of quantum chemical calculations for isoxazole derivatives, offering detailed experimental protocols and structured data presentation to facilitate a deeper understanding and implementation of these computational techniques.

Core Computational Methodologies

Density Functional Theory (DFT) stands as a primary quantum mechanical method for investigating the electronic structure, geometry, and reactivity of isoxazole derivatives.[5] This approach offers a favorable balance between computational cost and accuracy for organic molecules.

Key Concepts in DFT Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap (ΔE) between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity.[5][7]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for understanding intermolecular interactions, such as drug-receptor binding.[5]

-

Global Reactivity Descriptors: Parameters like chemical hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω) provide quantitative measures of a molecule's reactivity and stability.[8]

A typical workflow for the computational analysis of isoxazole derivatives is depicted below.

Caption: A generalized workflow for the computational study of isoxazole derivatives.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are typical protocols for key experiments involving isoxazole derivatives.

Synthesis of Isoxazole Derivatives

A common method for synthesizing isoxazole derivatives is through a one-pot condensation reaction.[9] For instance, the synthesis of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives can be achieved via the sonication of ethyl butyrylacetate with an aromatic aldehyde in the presence of a catalyst like SnII-Mont K10.[10][11]

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

-

UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer to determine the maximum absorption wavelengths (λmax).[10][11]

-

FT-IR Spectroscopy: Fourier-transform infrared spectra are recorded to identify characteristic functional groups.[10][11]

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure of the synthesized derivatives.[10][11]

Quantum Chemical Calculation Protocol

A standard protocol for performing DFT calculations on an isoxazole derivative is as follows:

-

Structure Preparation: The 2D structure of the isoxazole derivative is drawn using molecular editor software like ChemDraw. This is then converted into a 3D structure.[5][10]

-

Geometry Optimization: The 3D structure undergoes geometry optimization to find its lowest energy conformation. A widely used method is the B3LYP functional with the 6-311++G(d,p) basis set.[5][8][12]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including HOMO and LUMO energies, MEP, and Mulliken charges.[5]

-

Data Analysis: The output files from the calculation software (e.g., Gaussian) are analyzed to extract the desired quantum chemical parameters and to visualize molecular orbitals and potential maps.[12]

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding mode and affinity of isoxazole derivatives to a biological target.

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.[5][10]

-

Ligand Preparation: The 2D structure of the isoxazole derivative is converted to a 3D structure, and its geometry is optimized using a force field (e.g., MMFF94) or a quantum mechanical method.[5][10]

-

Docking Simulation: A docking program (e.g., MOE, AutoDock) is used to place the ligand into the active site of the receptor and score the different binding poses.[10]

-

Analysis: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The logical relationship for predicting biological activity using computational methods is illustrated in the following diagram.

Caption: A flowchart illustrating the integration of computational and experimental approaches.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental assays for representative isoxazole derivatives.

Table 1: Calculated Quantum Chemical Parameters for Isoxazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

| Isoxazole-A | -6.54 | -1.23 | 5.31 | 2.655 | 3.885 | 2.84 |

| Isoxazole-B | -6.89 | -1.57 | 5.32 | 2.66 | 4.23 | 3.35 |

| Isoxazole-C | -7.12 | -2.01 | 5.11 | 2.555 | 4.565 | 4.07 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[7][8]

Table 2: In Silico and In Vitro Activity of Isoxazole Derivatives against Carbonic Anhydrase

| Compound | Binding Energy (kcal/mol) | IC50 (µM) | % Inhibition |

| AC2 | -13.53 | 112.3 ± 1.6 | 79.5 |

| AC3 | -12.49 | 228.4 ± 2.3 | 68.7 |

| Standard | - | 18.6 ± 0.5 | 87.0 |

Data sourced from a study on carbonic anhydrase inhibitors.[11]

Table 3: Anticancer Activity of Phenyl-Isoxazole-Carboxamide Analogues

| Compound | Target Cell Line | IC50 (µM) |

| 127 | Hep3B | 5.96 ± 0.87 |

| 128 | Hep3B | 6.93 ± 1.88 |

| 129 | Hep3B | 8.02 ± 1.33 |

| 130 | MCF-7 | 4.56 ± 2.32 |

Data sourced from a study on anticancer profiles of isoxazole derivatives.[3]

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for the investigation of isoxazole derivatives in the context of drug discovery. By leveraging methods such as DFT, molecular docking, and molecular dynamics simulations, researchers can gain profound insights into the electronic properties, reactivity, and biological interactions of these important heterocyclic compounds. The integration of computational predictions with experimental validation is key to accelerating the design and development of novel isoxazole-based therapeutic agents. This guide provides a foundational framework for professionals in the field to apply these computational strategies effectively in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. benchchem.com [benchchem.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irjweb.com [irjweb.com]

Spectroscopic Profile of 1,2-Oxazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Oxazol-3-ol (also known as isoxazol-3-ol or 3-hydroxyisoxazole). Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this document focuses on its key chemical characteristic—tautomerism—and presents expected spectroscopic features based on data from closely related derivatives. Detailed, generalized experimental protocols for acquiring such data are also provided.

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence as a mixture of tautomers: the enol form (3-hydroxyisoxazole) and the keto form (isoxazol-3(2H)-one). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. This tautomerism significantly impacts the compound's spectroscopic properties, as different functional groups are present in each form.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Oxazol-3-ol from β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-oxazol-3-ols (also known as 3-isoxazolols) from β-ketoesters. The synthesis of the 3-isoxazolol core is a valuable transformation in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The primary challenge in the direct condensation of β-ketoesters with hydroxylamine is the concurrent formation of the undesired 5-isoxazolone regioisomer. This document outlines two primary methodologies to address this challenge: a pH-controlled direct condensation and a multi-step synthesis via an N,O-diBoc-protected hydroxamic acid intermediate that completely avoids the formation of the isomeric byproduct. Detailed experimental procedures, quantitative data, and visual diagrams of the workflow and reaction mechanism are provided to guide researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction

The 1,2-oxazol-3-ol moiety is a key pharmacophore found in a variety of physiologically active compounds. A common and direct synthetic route to this heterocyclic system is the reaction of a β-ketoester with hydroxylamine. However, this reaction is often complicated by the formation of the thermodynamically more stable 5-isoxazolone isomer, which can be the major product under neutral or acidic conditions.[1] Controlling the regioselectivity of this cyclization is therefore of paramount importance.

This guide details two effective methods for the synthesis of 5-substituted 1,2-oxazol-3-ols from β-ketoesters:

-

pH-Controlled Direct Cyclization: This method relies on maintaining a reaction pH of approximately 10 to favor the kinetic product, the this compound. Subsequent rapid quenching with a strong acid prevents isomerization to the 5-isoxazolone.[1] This one-pot procedure is efficient and economical for many substrates.

-

Synthesis via N,O-diBoc-Protected β-Keto Hydroxamic Acids: This multi-step approach offers a more general solution to the problem of regioisomerism. By first converting the β-ketoester into an N,O-diBoc-protected β-keto hydroxamic acid, the subsequent acid-mediated cyclization proceeds exclusively to the desired 5-substituted this compound without the formation of any 5-isoxazolone byproduct.[2][3][4]

The choice of method will depend on the specific substrate, the desired purity of the final product, and the scalability of the reaction.

Data Presentation

The following table summarizes the yields of 1,2-oxazol-3-ols from various β-ketoesters using the two primary synthetic methods described.

| β-Ketoester Substrate | R¹ | R² | Method | Reaction Time | Temperature (°C) | Yield (%) of this compound | Reference |

| Methyl acetoacetate | CH₃ | H | pH-Controlled | Not Specified | Room Temp. | 70 | [1] |

| Ethyl benzoylacetate | Ph | H | pH-Controlled | Not Specified | Room Temp. | 85 | [1] |

| Ethyl 4-methylbenzoylacetate | 4-Me-Ph | H | pH-Controlled | Not Specified | Room Temp. | 82 | [1] |

| Ethyl 4-methoxybenzoylacetate | 4-MeO-Ph | H | pH-Controlled | Not Specified | Room Temp. | 90 | [1] |

| Ethyl 4-chlorobenzoylacetate | 4-Cl-Ph | H | pH-Controlled | Not Specified | Room Temp. | 88 | [1] |

| Ethyl pivaloylacetate | t-Bu | H | pH-Controlled | Not Specified | Room Temp. | 55 | [1] |

| Ethyl 2-methyl-3-oxobutanoate | CH₃ | CH₃ | pH-Controlled | Not Specified | Room Temp. | 75 | [1] |

| Acyl Meldrum's Acid (from Propionic Acid) | C₂H₅ | H | N,O-diBoc | 1 h (cyclization) | Room Temp. | 89 | [2] |

| Acyl Meldrum's Acid (from Isobutyric Acid) | i-Pr | H | N,O-diBoc | 1 h (cyclization) | Room Temp. | 91 | [2] |

| Acyl Meldrum's Acid (from Cyclohexanecarboxylic Acid) | Cyclohexyl | H | N,O-diBoc | 1 h (cyclization) | Room Temp. | 94 | [2] |

| Acyl Meldrum's Acid (from Benzoic Acid) | Ph | H | N,O-diBoc | 1 h (cyclization) | Room Temp. | 96 | [2] |

Experimental Protocols

Method 1: pH-Controlled Direct Cyclization

This protocol is adapted from the work of Jacobsen et al. and is effective for the synthesis of various 5-substituted 1,2-oxazol-3-ols.[1]

Materials:

-

β-Ketoester (1.0 equiv)

-

Hydroxylamine hydrochloride (1.1 equiv)

-

Sodium hydroxide (NaOH), 2 M aqueous solution

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

pH meter or pH indicator strips

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the β-ketoester (1.0 equiv) in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol), although the reaction can often be performed in a biphasic aqueous system.

-

In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 equiv) in deionized water.

-

Add the hydroxylamine solution to the β-ketoester.

-

Begin stirring the mixture at room temperature and monitor the pH. Slowly add 2 M NaOH solution dropwise to raise the pH of the reaction mixture to 10.0 ± 0.2.

-

Maintain the pH at 10 by the continuous or periodic addition of 2 M NaOH for the duration of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, rapidly pour the reaction mixture into a vigorously stirred beaker containing a large excess of concentrated hydrochloric acid. This "acidification brusque" is crucial to quench the reaction and prevent the formation of the 5-isoxazolone byproduct.[1]

-

The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, transfer the acidic aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Method 2: Synthesis via N,O-diBoc-Protected β-Keto Hydroxamic Acids

This three-step protocol, developed by Sørensen et al., provides a general and high-yielding route to 5-substituted 1,2-oxazol-3-ols, completely avoiding the formation of the 5-isoxazolone isomer.[2][3][4]

Step 1: Synthesis of Acyl Meldrum's Acid

This step is necessary if starting from a carboxylic acid. If a suitable acyl chloride is available, it can be used directly to acylate Meldrum's acid.

Step 2: Synthesis of N,O-diBoc-Protected β-Keto Hydroxamic Acid

Materials:

-

Acyl Meldrum's Acid (1.0 equiv)

-